Ethyl 6-bromo-5-methylpicolinate Ethyl 6-bromo-5-methylpicolinate
Brand Name: Vulcanchem
CAS No.: 1807149-82-1
VCID: VC5352699
InChI: InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC(=C(C=C1)C)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088

Ethyl 6-bromo-5-methylpicolinate

CAS No.: 1807149-82-1

Cat. No.: VC5352699

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.088

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-5-methylpicolinate - 1807149-82-1

CAS No. 1807149-82-1
Molecular Formula C9H10BrNO2
Molecular Weight 244.088
IUPAC Name ethyl 6-bromo-5-methylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3
Standard InChI Key XDBUFRHHEUAYMY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=C(C=C1)C)Br

Molecular Structure and Physicochemical Properties

Structural Characteristics

Ethyl 6-bromo-5-methylpicolinate belongs to the picolinic acid ester family. The pyridine core is functionalized with three substituents:

  • A bromine atom at the 6th position, enhancing electrophilic reactivity.

  • A methyl group at the 5th position, influencing steric and electronic properties.

  • An ethyl ester at the 2nd position, facilitating solubility in organic solvents .

The compound’s IUPAC name is ethyl 6-bromo-5-methylpyridine-2-carboxylate, and its SMILES representation is CCOC(=O)C1=NC(=C(C=C1)C)Br . X-ray crystallography of analogous bromopicolinates reveals planar pyridine rings with slight distortions due to substituent effects .

Physical and Chemical Data

PropertyValue
CAS No.1807149-82-1
Molecular Weight244.088 g/mol
Molecular FormulaC₉H₁₀BrNO₂
Purity Specifications≥95% (typical commercial grade)
Storage ConditionsCool, dry environment

Solubility data remain unspecified in available literature, though its ester group suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Bromination of 5-Methylpicolinic Acid: Electrophilic aromatic substitution introduces bromine at the 6th position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

  • Esterification: The carboxylic acid group at the 2nd position is converted to an ethyl ester via reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid) .

Yields and reaction conditions are often optimized to minimize byproducts, such as di-brominated derivatives or ester hydrolysis products.

Quality Control

Spectroscopic techniques ensure purity and structural fidelity:

  • NMR Spectroscopy: Confirm substituent positions via characteristic shifts (e.g., deshielded pyridine protons near bromine).

  • IR Spectroscopy: Identify ester carbonyl stretches (~1,720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

  • Mass Spectrometry: Validate molecular weight through peaks at m/z 244 (M⁺) .

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 6-bromo-5-methylpicolinate is a precursor in synthesizing bioactive molecules. For example, it is utilized in indole derivatives targeting epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors . These compounds show promise in oncology by regulating gene expression pathways .

Coordination Chemistry

The pyridine nitrogen and ester carbonyl groups act as ligands for metal ions. Analogous bromopicolinates form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are studied for catalytic and magnetic properties .

Agrochemical Development

Brominated pyridines are leveraged in pesticide design due to their bioactivity. The methyl and ester groups enhance lipid solubility, improving membrane permeability in target organisms .

Related Compounds and Derivatives

5-Bromopicolinic Acid

This analog lacks the ethyl ester group and serves as a ligand in metal-organic frameworks (MOFs). Its crystal structure (triclinic, P1̄ space group) reveals hydrogen-bonded dimers stabilized by water molecules .

Methyl-5-Bromo-6-Methylpicolinate

A methyl ester variant with similar reactivity, used in cross-coupling reactions for functionalized heterocycles .

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